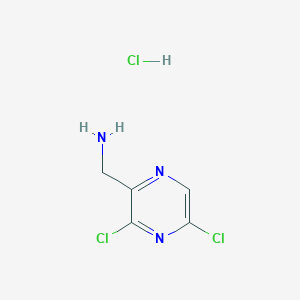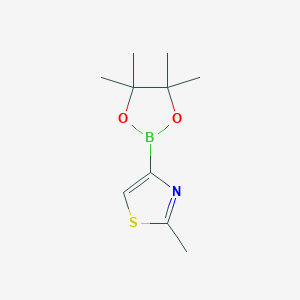
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one, otherwise known as 2-chloro-1-TMCH, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic ether that is used as a reagent in organic synthesis, as well as a chiral ligand in asymmetric catalysis. 2-Chloro-1-TMCH has been studied extensively in the past few decades, and its versatility has been demonstrated in a variety of experiments. In
Mécanisme D'action
2-Chloro-1-TMCH is an organic compound that is used as a reagent in organic synthesis and as a chiral ligand in asymmetric catalysis. In organic synthesis, 2-chloro-1-TMCH acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide, such as 2-chloro-1-TMCH, to form an ether. In asymmetric catalysis, 2-chloro-1-TMCH acts as a chiral ligand, binding to the transition metal and directing the reaction towards the formation of chiral molecules.
Biochemical and Physiological Effects
2-Chloro-1-TMCH is an organic compound that is used as a reagent in organic synthesis and as a chiral ligand in asymmetric catalysis. As such, it is not expected to have any significant biochemical or physiological effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-1-TMCH is a versatile reagent that is widely used for a variety of organic synthesis and asymmetric catalysis experiments. It has the advantage of being relatively inexpensive and easy to obtain, and it is also relatively stable and easy to handle. However, it has the disadvantage of being toxic and flammable, and it should be handled with care in the laboratory.
Orientations Futures
The future of 2-chloro-1-TMCH lies in its potential applications in a variety of fields, including drug synthesis, polymer synthesis, and asymmetric catalysis. The compound has already been used extensively in the scientific research field, and it is likely that its use will continue to expand in the future. Additionally, the development of new synthetic methods for the synthesis of 2-chloro-1-TMCH may open up new possibilities for its use in scientific research.
Méthodes De Synthèse
2-Chloro-1-TMCH can be synthesized by a variety of methods, including the Grignard reaction, the Williamson ether synthesis, and the Wittig reaction. The Grignard reaction is the most commonly used method for the synthesis of 2-chloro-1-TMCH, and it involves the reaction of a Grignard reagent with an alkyl halide, such as 2-chloro-1-TMCH. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide, such as 2-chloro-1-TMCH, to form an ether. The Wittig reaction involves the reaction of a phosphonium salt with an alkene, such as 2-chloro-1-TMCH, to form an alkene.
Applications De Recherche Scientifique
2-Chloro-1-TMCH has been used extensively in the scientific research field, particularly in the fields of organic synthesis and asymmetric catalysis. In organic synthesis, 2-chloro-1-TMCH is used as a reagent in the synthesis of a variety of compounds, including drugs, polymers, and other organic compounds. In asymmetric catalysis, 2-chloro-1-TMCH is used as a chiral ligand for the formation of chiral molecules.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one involves the reaction of 3,3,5,5-tetramethylcyclohexanone with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one.", "Starting Materials": [ "3,3,5,5-tetramethylcyclohexanone", "chloroacetyl chloride", "base (such as triethylamine or pyridine)" ], "Reaction": [ "Step 1: Dissolve 3,3,5,5-tetramethylcyclohexanone in a suitable solvent, such as dichloromethane or chloroform.", "Step 2: Add a base, such as triethylamine or pyridine, to the solution.", "Step 3: Slowly add chloroacetyl chloride to the solution while stirring at a low temperature, such as 0-5°C.", "Step 4: Allow the reaction mixture to warm to room temperature and stir for several hours.", "Step 5: Quench the reaction by adding water and extract the product with an organic solvent, such as diethyl ether or ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the crude product by column chromatography or recrystallization to obtain pure 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one." ] } | |
Numéro CAS |
2411256-51-2 |
Nom du produit |
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one |
Formule moléculaire |
C12H21ClO |
Poids moléculaire |
216.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




